Nitrogen fluoride oxide

説明

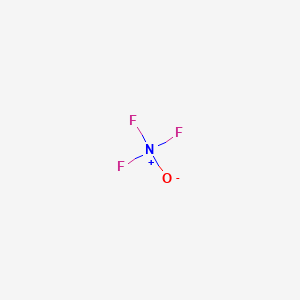

Nitrogen fluoride oxide, also known as trifluoroamine oxide, is a compound with the formula F3NO . It is a colorless gas with a bent molecular shape . The VSEPR model explains this geometry via a lone pair of electrons on the nitrogen atom .

Synthesis Analysis

Nitrosyl fluoride is typically produced by direct reaction of nitric oxide and fluorine . Another method involves the reaction of NF3 with H atoms, NF3 + H NF2 + HF, and subsequent reactions involving NF2 and other radicals .

Molecular Structure Analysis

The molecular weight of nitrogen fluoride oxide is 87.00131 g/mol . The chemical structure of nitrogen fluoride oxide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 4 bonds. There are 4 non-H bonds, 1 positively charged N, and 1 quaternary N .

Chemical Reactions Analysis

In chemical dry etching processes, the primary reaction pathway includes the reaction of NF3 with H atoms, NF3 + H NF2 + HF, and subsequent reactions involving NF2 and other radicals . Nitrosyl fluoride is a highly reactive fluorinating agent that converts many metals to their fluorides, releasing nitric oxide in the process .

Physical And Chemical Properties Analysis

Nitrogen fluoride oxide is a colorless gas with a moldy odor . Its boiling point is -200°F and its molecular weight is 71 . It has a linear molecular structure, with the nitrogen atom in the center and the fluorine atom at either end .

科学的研究の応用

Nuclear Fuel Reprocessing : Nitrogen fluoride oxide is used as a fluorination or fluorination/oxidation agent in the treatment of used nuclear fuels. It aids in separating valuable constituents from nuclear fuels by exploiting the different volatilities of the constituent fission product and actinide fluorides. This process is effective in producing volatile fission product and actinide fluorides from oxides and metals that can form volatile fluorides (Scheele, McNamara, Casella, & Kozelisky, 2012).

Reprocessing of Used Nuclear Fuel : Continuing investigations into the use of nitrogen fluoride oxide in fluoride volatility-based reprocessing of used nuclear fuel highlight its effectiveness in fluorinating oxides of cobalt and the lanthanides higher than gadolinium. This process can be utilized for separating uranium from non-volatile fluoride-forming elements (Scheele et al., 2013).

Plasmachemical Processing of Metals : Plasmachemical processing of fluoride solutions containing rare refractory metals like niobium, tantalum, titanium, and zirconium can produce ultrafine powders of oxides and hydrofluoric acid. Nitrogen, oxygen, and air are used for plasma generation in this process (Gutsol, 1995).

Geometric Isomerism in Hydrogen-Bonded Complexes : The near-infrared spectrum of a hydrogen-bonded complex between nitrous oxide and hydrogen fluoride provides direct evidence for geometric isomerism in such complexes. This discovery has implications for understanding the structure and behavior of hydrogen-bonded systems (Lovejoy & Nesbitt, 1987).

Photocatalytic Applications : Nitrogen and fluorine co-doped titanium oxide nanotube arrays demonstrate enhanced visible light absorption capability and photodegradation efficiency. This co-doping effect, along with the nanotube structural architecture, promises wide-ranging applications, especially in environmental applications and solar cell devices (Li & Shang, 2009).

Electrocatalysis : The simultaneous doping of nitrogen and fluorine into reduced graphene oxide significantly enhances its electrocatalytic activity for oxygen reduction, comparable to that of commercial Pt/C. This suggests potential applications in energy conversion and storage technologies (Qiao et al., 2016).

Solid Electrolytes and Ion Conductors : Oxide nitrides, including zirconium oxide nitrides and tantalum oxide nitrides, show potential as fast nitrogen ion conductors. They are being researched for applications in solid electrolytes, with a focus on correlations between structure and physical properties (Lerch et al., 2009).

Safety And Hazards

Breathing nitrogen oxide can cause dizziness, unconsciousness, and even death . Long-term exposure can lead to infertility . Contact with liquid nitrogen oxide can cause severe frostbite . Nitrogen trifluoride is a very powerful oxidizing agent and presents a dangerous fire hazard in the presence of reducing agents .

特性

InChI |

InChI=1S/F3NO/c1-4(2,3)5 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOZVPVDQKQJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+]([O-])(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3NO | |

| Record name | nitrogen trifluoride oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160687 | |

| Record name | Nitrogen fluoride oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.001 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrogen fluoride oxide | |

CAS RN |

13847-65-9 | |

| Record name | Nitrogen fluoride oxide (NF3O), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13847-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen fluoride oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)